molecular formula C8H6ClN B13117429 2-Chloro-5-ethynyl-4-methylpyridine

2-Chloro-5-ethynyl-4-methylpyridine

Cat. No.: B13117429
M. Wt: 151.59 g/mol
InChI Key: JTQIKFYQBDCWFT-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynyl-4-methylpyridine is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, featuring a chlorine atom at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethynyl-4-methylpyridine can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs palladium catalysts and boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynyl-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or ketones.

    Reduction: Formation of alkenyl or alkyl pyridines.

Scientific Research Applications

2-Chloro-5-ethynyl-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethynyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways .

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-5-ethynyl-4-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3

InChI Key

JTQIKFYQBDCWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#C)Cl

Origin of Product

United States

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